
1-Benzylpiperidine-4-carbonyl chloride
Overview
Description
1-Benzylpiperidine-4-carbonyl chloride is a useful research compound. Its molecular formula is C13H16ClNO and its molecular weight is 237.72 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Characteristics
1-Benzylpiperidine-4-carbonyl chloride has the molecular formula and a molecular weight of 237.72 g/mol. The compound features a benzyl group attached to the nitrogen of the piperidine ring and a carbonyl chloride functional group at the 4-position, enhancing its reactivity compared to similar compounds. Its structure allows for various chemical transformations, making it a valuable building block in synthetic organic chemistry.
Organic Synthesis
This compound serves as an important intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Its acyl chloride functionality allows for nucleophilic acyl substitution reactions, facilitating the formation of amides and other derivatives. The compound's reactivity is particularly useful in:
- Synthesis of Piperidine Derivatives : It can be transformed into various piperidine derivatives, which are essential scaffolds in medicinal chemistry.
- Formation of Complex Molecules : The compound can participate in multi-step synthetic routes to create more complex molecules with desired pharmacological properties .
Medicinal Chemistry
Research indicates that compounds with structures similar to this compound exhibit significant pharmacological properties, particularly in influencing central nervous system functions. While specific biological activity data for this compound is limited, related piperidine derivatives have been studied for their potential as analgesics and psychoactive agents. Notable applications include:
- Antiviral Activity : Some studies suggest that derivatives of piperidine compounds can inhibit viral infections, such as influenza H1N1. The benzyl moiety appears critical for maintaining biological activity against viruses .
- Pain Management : Certain piperidine derivatives have shown promise as analgesics, with studies indicating their effectiveness in pain models .
Chemical Research
In chemical research, this compound is utilized for:
- Interaction Studies : Understanding its reactivity and potential biological effects through interaction studies helps elucidate its role in drug development processes.
- Synthetic Routes Development : Researchers explore various synthetic methods to produce this compound efficiently, emphasizing conditions that yield high purity products suitable for further applications .
Case Studies and Research Findings
Several case studies highlight the applications and effectiveness of related piperidine compounds:
- A study demonstrated that N-benzyl 4,4-disubstituted piperidines exhibited potent inhibitory activity against influenza virus through specific interactions with hemagglutinin fusion peptides .
- Research on phosphodiesterase inhibitors indicates that modifications on piperidine structures can lead to significant therapeutic advancements for conditions like chronic obstructive pulmonary disease and neuropsychological disorders .
Properties
CAS No. |
108297-01-4 |
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Molecular Formula |
C13H16ClNO |
Molecular Weight |
237.72 g/mol |
IUPAC Name |
1-benzylpiperidine-4-carbonyl chloride |
InChI |
InChI=1S/C13H16ClNO/c14-13(16)12-6-8-15(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 |
InChI Key |
PMOIXSCKTPAQIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)Cl)CC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.